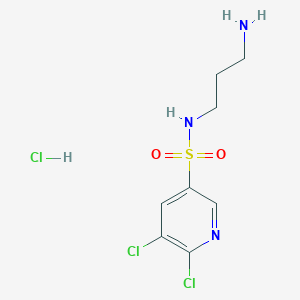

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride, also known as PD 184352, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 has been extensively studied in scientific research, particularly in cancer research. It has been shown to inhibit the activity of extracellular signal-regulated kinase 1/2 (ERK1/2), which is a key signaling pathway involved in cancer cell proliferation and survival (2). This compound 184352 has been shown to be effective in inhibiting the growth of various cancer cell lines, including melanoma, prostate cancer, and pancreatic cancer (3, 4). In addition to cancer research, this compound 184352 has also been studied in the context of inflammation and cardiovascular diseases (5, 6).

Mechanism of Action

Target of Action

Compounds with similar structures, such as nintedanib, are known to inhibit multiple signaling receptors, including endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr) . These receptors play a crucial role in cell proliferation and differentiation .

Mode of Action

Similar compounds like nintedanib function by inhibiting the tyrosine kinase activity of their target receptors . This inhibition prevents fibroblast proliferation and differentiation .

Biochemical Pathways

Compounds with similar structures, such as nintedanib, are known to affect pathways related to cell proliferation and differentiation . By inhibiting the activity of key receptors in these pathways, the compound can potentially alter downstream effects, including cell growth and development .

Pharmacokinetics

The rate and extent of dermal absorption was 2% for an aqueous solution and 2.5% for in-use dilution .

Result of Action

Similar compounds like nintedanib are known to inhibit fibroblast proliferation and differentiation, which could potentially lead to alterations in tissue structure and function .

Advantages and Limitations for Lab Experiments

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. In addition, this compound 184352 has been extensively studied in scientific research, and its mechanism of action is well characterized. However, this compound 184352 also has some limitations. It has been shown to have off-target effects on other kinases, such as p38 MAPK and JNK (12). Therefore, it is important to use appropriate controls and concentrations when using this compound 184352 in lab experiments.

Future Directions

For N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 include combination therapy, analog development, and exploration of its potential in other diseases.

Synthesis Methods

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 can be synthesized through a multi-step process involving the reaction of 5,6-dichloronicotinic acid with thionyl chloride to form 5,6-dichloronicotinoyl chloride. The resulting compound is then reacted with 3-aminopropylsulfonamide to form this compound 184352. The final product is obtained as a hydrochloride salt (1).

properties

IUPAC Name |

N-(3-aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3O2S.ClH/c9-7-4-6(5-12-8(7)10)16(14,15)13-3-1-2-11;/h4-5,13H,1-3,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRYIVINRBYKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)

![1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2809458.png)

![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)

![3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B2809463.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2809468.png)

![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)

![2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide](/img/structure/B2809471.png)